2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these steps include palladium catalysts for coupling reactions, and various bases and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and quinazolinone derivatives, such as:
- 2-(1H-indol-3-yl)thio-N-benzyl-acetamides
- (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione
- N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE .
Uniqueness
What sets 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its unique combination of the indole and quinazolinone moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C31H22N4O3 |
---|---|
Molecular Weight |
498.5g/mol |
IUPAC Name |
2-[(E)-2-(1-benzylindol-3-yl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C31H22N4O3/c36-31-25-13-4-6-14-26(25)32-30(34(31)28-16-8-9-17-29(28)35(37)38)19-18-23-21-33(20-22-10-2-1-3-11-22)27-15-7-5-12-24(23)27/h1-19,21H,20H2/b19-18+ |
InChI Key |
QIKVVUSTQQWKNJ-VHEBQXMUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6[N+](=O)[O-] |
Origin of Product |
United States |
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